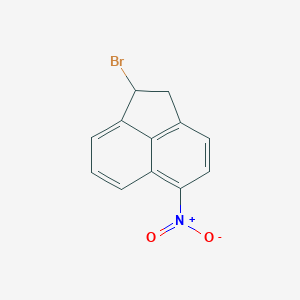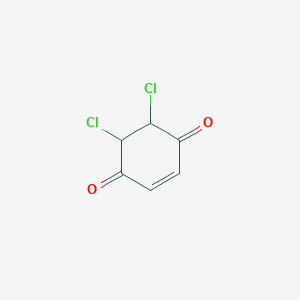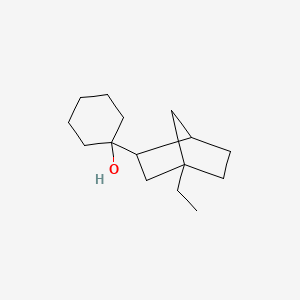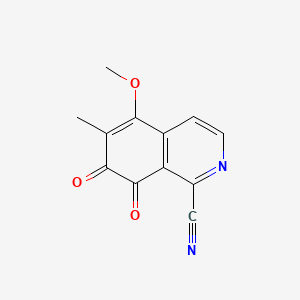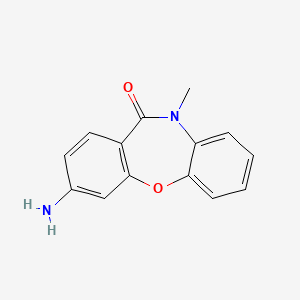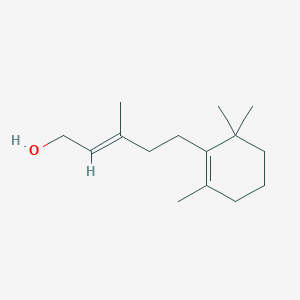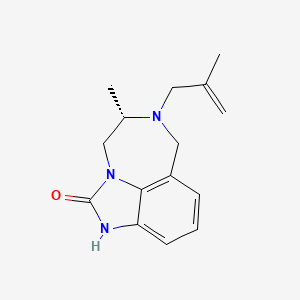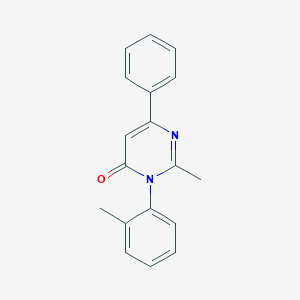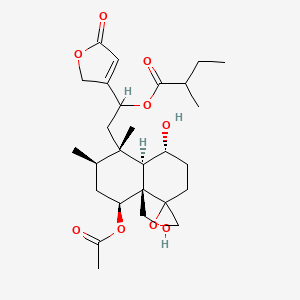
Ajugamarin E 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ajugamarin E 1 is a diterpene lactone isolated from the whole plants of Ajuga ciliata This compound belongs to the neo-clerodane diterpenoids, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ajugamarin E 1 can be isolated from the whole plants of Ajuga ciliata using a series of extraction and purification steps. The raw material, Herba Ajugae, is pulverized into fine particles and subjected to supercritical CO2 extraction at temperatures ranging from 30°C to 60°C under high pressure . The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ajuga ciliata plants, followed by harvesting and processing using the aforementioned extraction and purification methods. The use of supercritical CO2 extraction is preferred due to its efficiency and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
Ajugamarin E 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Ajugamarin E 1 has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and cytotoxic effects, making it a subject of interest in biological research.
Medicine: this compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound’s bioactive properties make it a valuable ingredient in the development of pharmaceuticals and natural health products .
Mécanisme D'action
Ajugamarin E 1 exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Ajugamarin E 1 is compared with other neo-clerodane diterpenoids isolated from Ajuga species, such as Ajugamarin A1, Ajugamarin G1, and Ajugaciliatins. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits .
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties Its unique structure and reactivity make it a valuable subject of study in various scientific fields, including chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
123297-94-9 |
|---|---|
Formule moléculaire |
C27H40O9 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
[2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-8-hydroxy-4a-(hydroxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate |
InChI |
InChI=1S/C27H40O9/c1-6-15(2)24(32)36-20(18-10-22(31)33-12-18)11-25(5)16(3)9-21(35-17(4)29)27(13-28)23(25)19(30)7-8-26(27)14-34-26/h10,15-16,19-21,23,28,30H,6-9,11-14H2,1-5H3/t15?,16-,19-,20?,21+,23-,25+,26?,27-/m1/s1 |
Clé InChI |
RNYBHVLREIXMCA-YTEGUBOOSA-N |
SMILES isomérique |
CCC(C)C(=O)OC(C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |
SMILES canonique |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)

![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
